molecular formula C18H27AlO9 B100355 Tris(ethylacetoacetato)aluminium CAS No. 15306-17-9

Tris(ethylacetoacetato)aluminium

Cat. No.: B100355
CAS No.: 15306-17-9
M. Wt: 414.4 g/mol
InChI Key: KRLVWNDMJCGFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(ethylacetoacetato)aluminium, also known as aluminium tris(ethyl acetoacetate), is a coordination compound with the molecular formula C18H27AlO9. This compound is characterized by the presence of three ethyl acetoacetate ligands coordinated to an aluminium center. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(ethylacetoacetato)aluminium can be synthesized through the reaction of aluminium sec-butoxide with ethyl acetoacetate. The process involves the substitution of alkoxy groups in aluminium sec-butoxide by the enolate anion of ethyl acetoacetate, forming a chelate complex. The reaction typically occurs under controlled conditions to prevent hydrolysis and precipitation of aluminium hydroxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar principles but on a larger scale. The reaction is carried out in a solvent medium, often under inert atmosphere to avoid contamination and ensure high purity of the final product. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Tris(ethylacetoacetato)aluminium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve other chelating agents or ligands.

    Hydrolysis: Requires water or aqueous solutions.

    Thermal Decomposition: Conducted at elevated temperatures.

Major Products Formed:

Scientific Research Applications

Tris(ethylacetoacetato)aluminium is utilized in various scientific research fields, including:

Comparison with Similar Compounds

    Aluminium tris(acetylacetonate): Similar in structure but with acetylacetonate ligands instead of ethyl acetoacetate.

    Aluminium tris(2,4-pentanedionate): Another related compound with different ligands.

Uniqueness: Tris(ethylacetoacetato)aluminium is unique due to the presence of ethyl acetoacetate ligands, which provide distinct chemical properties such as enhanced solubility and reactivity compared to other aluminium chelates. This makes it particularly useful in applications requiring specific ligand interactions and stability .

Properties

CAS No.

15306-17-9

Molecular Formula

C18H27AlO9

Molecular Weight

414.4 g/mol

IUPAC Name

aluminum;ethyl 3-oxobutanoate

InChI

InChI=1S/3C6H9O3.Al/c3*1-3-9-6(8)4-5(2)7;/h3*4H,3H2,1-2H3;/q3*-1;+3

InChI Key

KRLVWNDMJCGFDN-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Al]

Canonical SMILES

CCOC(=O)[CH-]C(=O)C.CCOC(=O)[CH-]C(=O)C.CCOC(=O)[CH-]C(=O)C.[Al+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(ethylacetoacetato)aluminium
Reactant of Route 2
Tris(ethylacetoacetato)aluminium
Reactant of Route 3
Reactant of Route 3
Tris(ethylacetoacetato)aluminium
Reactant of Route 4
Tris(ethylacetoacetato)aluminium
Reactant of Route 5
Reactant of Route 5
Tris(ethylacetoacetato)aluminium
Reactant of Route 6
Tris(ethylacetoacetato)aluminium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.